molecular formula C9H14N2O B8722966 6-Methoxy-N-(propan-2-yl)pyridin-2-amine CAS No. 89026-76-6

6-Methoxy-N-(propan-2-yl)pyridin-2-amine

Cat. No.: B8722966
CAS No.: 89026-76-6
M. Wt: 166.22 g/mol
InChI Key: SGHSRDPYZOGYPV-UHFFFAOYSA-N
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Description

6-Methoxy-N-(propan-2-yl)pyridin-2-amine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 6-position and an isopropylamine substituent (-NH-C(CH₃)₂) at the 2-position.

Properties

CAS No.

89026-76-6

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-methoxy-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)10-8-5-4-6-9(11-8)12-3/h4-7H,1-3H3,(H,10,11)

InChI Key

SGHSRDPYZOGYPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (): This compound shares the 6-methoxy group but differs in the amine position (3-position) and includes a pyrrole-derived Schiff base. The pyrrole moiety contributes to antimicrobial activity, as demonstrated in Co(II) and Cu(II) complexes .
  • 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine (): Replacing methoxy with electron-withdrawing groups (Cl, NO₂) alters electronic properties.

Alkyl Chain and Functional Group Variations

  • 6-(Propan-2-yl)pyridin-2-amine ():
    Lacks the methoxy group, simplifying the electronic profile. The absence of -OCH₃ may reduce polarity and hydrogen-bonding capacity, impacting bioavailability .
  • N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine ():
    Incorporates a methoxyphenyl-oxadiazole side chain. The extended π-system and oxadiazole ring enhance planarity and electron delocalization, contributing to anticancer activity against HOP-92 cell lines .

Key Differences :

  • Methoxy groups require protection during synthesis due to their sensitivity to strong acids/bases.

Physicochemical and Computational Properties

Electronic Structure

Density-functional theory (DFT) studies () highlight the role of exact exchange in predicting thermochemical properties. The methoxy group’s electron-donating nature raises the HOMO energy, increasing nucleophilicity, while isopropylamine’s steric effects may distort molecular geometry .

Solubility and Lipophilicity

  • Methoxy derivatives : Higher polarity due to -OCH₃ improves aqueous solubility but may reduce membrane permeability.
  • Chloro/nitro derivatives : Lower solubility due to reduced hydrogen-bonding capacity but increased lipophilicity (Log P) .

Antimicrobial Activity

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine exhibits broad-spectrum antimicrobial effects, with metal complexes showing enhanced activity against E. coli and S. aureus .
  • QSAR Studies (): Lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial efficacy. Methoxy groups may balance Log P for optimal activity .

Anticancer Potential

  • Oxadiazole-pyridin-2-amine hybrids () demonstrate selective cytotoxicity against non-small cell lung cancer (HOP-92), attributed to π-π stacking and hydrogen-bonding interactions .

Comparative Data Table

Compound Name Substituents Key Properties/Activities Reference ID
6-Methoxy-N-(propan-2-yl)pyridin-2-amine 6-OCH₃, 2-NH-C(CH₃)₂ High polarity, potential antimicrobial
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine 6-Cl, 3-NO₂, 2-NH-C(CH₃)₂ Intramolecular H-bonds, low solubility
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Oxadiazole-methoxyphenyl chain Anticancer (HOP-92)
6-(Propan-2-yl)pyridin-2-amine 2-NH-C(CH₃)₂ Simplified structure, lower Log P

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : 2-Amino-6-methoxypyridine reacts with acetone under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine while tolerating the methoxy group.

Example Protocol :

  • Reagents : 2-Amino-6-methoxypyridine (1 eq), acetone (1.2 eq), NaBH3CN (1.5 eq), acetic acid (0.1 eq), methanol (solvent).

  • Procedure : Stir the mixture at 25°C for 12–24 hours, followed by neutralization with NaOH and extraction with ethyl acetate.

  • Yield : 70–85% after silica gel chromatography.

Challenges :

  • Over-alkylation may occur if excess acetone is used.

  • Competing reduction of the pyridine ring is mitigated by using mild reducing agents like NaBH3CN.

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling enables efficient C–N bond formation between aryl halides and amines. For this compound, 2-bromo-6-methoxypyridine couples with isopropylamine using a palladium catalyst.

Catalytic System and Optimization

  • Catalyst : Pd2(dba)3 (palladium tris(dibenzylideneacetone)) with XantPhos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand.

  • Base : t-BuONa (sodium tert-butoxide) to deprotonate the amine.

  • Solvent : Toluene or dioxane at 110°C under nitrogen.

Example Protocol :

  • Reagents : 2-Bromo-6-methoxypyridine (1 eq), isopropylamine (1.5 eq), Pd2(dba)3 (0.05 eq), XantPhos (0.1 eq), t-BuONa (2 eq), toluene.

  • Procedure : Heat under reflux for 12 hours, filter through Celite, and purify via prep-HPLC.

  • Yield : 80–92%.

Advantages :

  • High regioselectivity and functional group tolerance.

  • Scalable for industrial applications.

Nucleophilic Aromatic Substitution

Nucleophilic substitution of 2-chloro-6-methoxypyridine with isopropylamine is feasible under high-temperature conditions or microwave assistance.

Reaction Dynamics

  • Substrate Activation : Electron-withdrawing groups (e.g., methoxy) meta to the chloride enhance reactivity.

  • Conditions : DMF or NMP as solvents at 120–150°C for 24–48 hours.

Example Protocol :

  • Reagents : 2-Chloro-6-methoxypyridine (1 eq), isopropylamine (3 eq), DMF.

  • Procedure : Stir at 140°C for 36 hours, extract with ethyl acetate, and purify via distillation.

  • Yield : 50–65%.

Limitations :

  • Lower yields due to competing side reactions (e.g., hydrolysis of chloride).

  • Requires excess amine to drive the reaction.

Comparative Analysis of Methods

Parameter Reductive Amination Buchwald-Hartwig Nucleophilic Substitution
Yield 70–85%80–92%50–65%
Reaction Time 12–24 h12 h24–48 h
Catalyst Cost LowHighNone
Functional Tolerance ModerateHighLow
Scalability ModerateHighLow

Key Insights :

  • The Buchwald-Hartwig method offers superior yields and scalability but requires expensive catalysts.

  • Reductive amination balances cost and efficiency for lab-scale synthesis.

Experimental Optimization and Challenges

Purification Techniques

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) effectively separates the product from unreacted starting materials.

  • Prep-HPLC : Used for high-purity isolation, especially in Pd-catalyzed reactions.

Side Reactions and Mitigation

  • Imine Isomerization : Controlled by maintaining acidic conditions during reductive amination.

  • Pd Residues : Removed via chelating agents (e.g., EDTA washes) .

Q & A

Basic: What synthetic methodologies are recommended for 6-Methoxy-N-(propan-2-yl)pyridin-2-amine under laboratory conditions?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution and reductive amination. For example:

  • Step 1: React 6-methoxypyridin-2-amine with isopropyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to facilitate substitution at the pyridine nitrogen .
  • Step 2: Optimize reaction temperature (typically 80–100°C) to balance yield and side-product formation.
  • Step 3: Use sodium borohydride or catalytic hydrogenation for reductive steps, ensuring anhydrous conditions to avoid hydrolysis .
  • Validation: Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • NMR (¹H/¹³C): Confirm methoxy (-OCH₃) and isopropyl groups. For example, the methoxy proton resonates at ~δ 3.8–4.0 ppm, while isopropyl methyl groups appear as a septet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 181.1443 for C₉H₁₄N₂O).
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Basic: What are the known biological or pharmacological activities of this compound?

Methodological Answer:
While direct data is limited, structurally analogous pyridine derivatives exhibit:

  • Enzyme Inhibition: Potential as kinase inhibitors due to pyridine’s coordination with metal ions in active sites .
  • Antimicrobial Screening: Test via microdilution assays (e.g., against S. aureus or E. coli), using MIC (Minimum Inhibitory Concentration) as a metric .
  • Ligand Design: Explore metal coordination (e.g., with Cu²⁺ or Fe³⁺) for catalytic or therapeutic applications .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Mechanics (QM): Use Gaussian or ORCA to calculate transition states for substitution reactions, focusing on steric effects from the isopropyl group .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Machine Learning (ML): Train models on existing pyridine reaction databases to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .

Advanced: How to resolve contradictory data in reaction yields during scale-up?

Methodological Answer:

  • Root-Cause Analysis:
    • Parameter Screening: Use DoE (Design of Experiments) to test variables (temperature, stirring rate, solvent purity) .
    • Impurity Profiling: Compare LC-MS data between small- and large-scale batches to identify side products (e.g., over-alkylation) .
    • Kinetic Studies: Employ in-situ FTIR to monitor intermediate stability under scaled conditions .

Advanced: What challenges arise when designing coordination complexes with this compound as a ligand?

Methodological Answer:

  • Steric Hindrance: The isopropyl group may limit metal accessibility. Mitigate by using smaller metal centers (e.g., Cu⁺ instead of Ru²⁺) .
  • Electronic Effects: The methoxy group’s electron-donating nature alters metal-ligand bond strength. Characterize via cyclic voltammetry or UV-Vis spectroscopy .
  • Crystallography: Solve single-crystal structures (e.g., XRD) to confirm binding modes and geometry .

Advanced: How to validate the compound’s stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH at 40°C for 24h).
    • Oxidative stress (3% H₂O₂, UV exposure).
  • Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., demethylation or ring-opening) .

Advanced: What strategies improve regioselectivity in functionalizing the pyridine ring?

Methodological Answer:

  • Directing Groups: Introduce temporary substituents (e.g., -B(OH)₂ via Miyaura borylation) to guide cross-coupling at specific positions .
  • Microwave Synthesis: Enhance reaction control (e.g., 150°C, 20 min) to minimize side reactions .

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